molecular formula C32H38O15 B128921 (4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone CAS No. 141731-75-1

(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone

Cat. No. B128921
M. Wt: 662.6 g/mol
InChI Key: UQFKAQNXJTZJAU-RZOYPLJHSA-N
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Description

(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone is a natural product found in Talaromyces verruculosus with data available.

Scientific Research Applications

Binucleating Macrocyclic Ligands

A novel binucleating macrocyclic ligand with alcohol pendants has been synthesized, demonstrating potential applications in coordination chemistry and molecular encapsulation (Yang, Li, Li, & Tang, 2002).

Synthesis of Secoestra Compounds

Research on 9(11)-Secoestra-11,17-dioic acids and related compounds reveals the versatility of this chemical structure in synthesizing a range of compounds, indicating its utility in organic synthesis (Harnik et al., 1976).

Sesquiterpenoid Synthesis

The compound is instrumental in the synthesis of sesquiterpenoids, as demonstrated in the total syntheses of (±)-pentalenene and (±)-9-epi-pentalenene, showcasing its role in complex organic syntheses (Piers & Karunaratne, 1989).

Nonenzymic Biomimetic Polyene Pentacyclizations

It plays a critical role in nonenzymic biomimetic polyene pentacyclizations, a process crucial for the total synthesis of biologically significant compounds like sophoradiol (Fish & Johnson, 1994).

Carbon Exchange Rates in Plant Growth

Its derivatives have been studied for their effects on single-leaf carbon exchange rates in plants, providing insights into plant growth and physiology (Beasley & Branham, 2007).

Lanthanide Texaphyrin Complexes

The compound's structure has been used in synthesizing lanthanide texaphyrin complexes, contributing to advancements in inorganic chemistry and materials science (Sessler, Mody, Hemmi, & Lynch, 1993).

properties

IUPAC Name

(4R,8R,18R,23S,27R)-12,14,23,31,33-pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O15/c1-15-5-19-9-21(33)11-24(36)29(19)31(41)46-17(3)7-26(38)43-14-23(35)13-28(40)45-16(2)6-20-10-22(34)12-25(37)30(20)32(42)47-18(4)8-27(39)44-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFKAQNXJTZJAU-RZOYPLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OCC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)OC[C@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931186
Record name 2,4,12,19,21-Pentahydroxy-7,16,24,28-tetramethyl-12,13,28,29-tetrahydro-5H,7H,16H,24H-dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosine-5,9,14,22,26(8H,11H,17H,25H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 164440

CAS RN

141731-75-1
Record name NG 011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141731751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,12,19,21-Pentahydroxy-7,16,24,28-tetramethyl-12,13,28,29-tetrahydro-5H,7H,16H,24H-dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosine-5,9,14,22,26(8H,11H,17H,25H)-pentone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Reactant of Route 2
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Reactant of Route 3
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Reactant of Route 4
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Reactant of Route 5
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone
Reactant of Route 6
(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone

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